

Preliminary Studies on 4-(Cbz-Amino)-4'formylbiphenyl: A Technical Guide

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Compound of Interest

Compound Name: 4-(Cbz-Amino)-4'-formylbiphenyl

Cat. No.: B113317

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Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of the novel compound **4-(Cbz-Amino)-4'-formylbiphenyl**. Due to the absence of this compound in the current chemical literature, this document outlines a robust synthetic pathway leveraging the Suzuki-Miyaura cross-coupling reaction. Detailed, albeit hypothetical, experimental protocols are provided to facilitate its synthesis and purification. Physicochemical properties have been estimated based on closely related analogs and computational methods. The biphenyl scaffold, coupled with the Cbz-protected amine and a reactive formyl group, suggests potential utility in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals interested in novel biphenyl derivatives.

Introduction

Biphenyl and its derivatives are privileged structures in medicinal chemistry and materials science, known to exhibit a wide range of biological activities and useful physical properties.[1] [2] The introduction of functional groups, such as protected amines and aldehydes, onto the biphenyl scaffold provides valuable handles for further chemical modification and can impart specific biological or material characteristics. The target molecule, **4-(Cbz-Amino)-4'-formylbiphenyl**, incorporates a carboxybenzyl (Cbz) protected amine, a stable and widely used protecting group in peptide synthesis[3], and a formyl group, a versatile precursor for

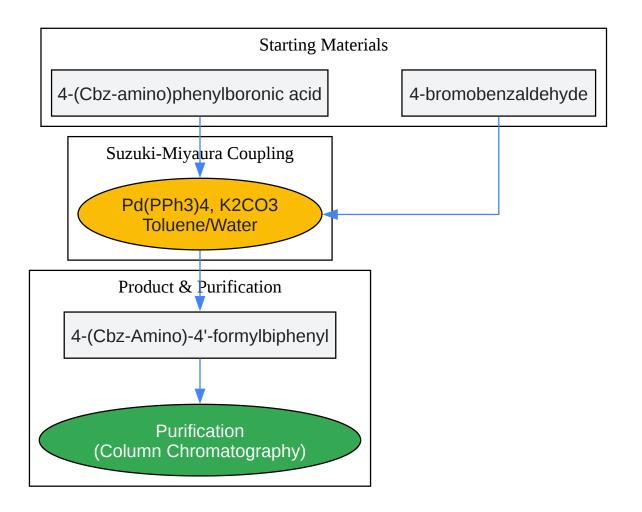


various chemical transformations and a known modulator of biological activity.[4] This unique combination of functional groups on a biphenyl core makes it a promising candidate for further investigation. This document serves as a preliminary guide to its synthesis and potential areas of application.

Proposed Synthesis

The most convergent and efficient proposed synthesis of **4-(Cbz-Amino)-4'-formylbiphenyl** is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is well-suited for the formation of biaryl compounds and is known for its tolerance of a wide variety of functional groups. The proposed reaction involves the coupling of commercially available 4-(Cbz-amino)phenylboronic acid with 4-bromobenzaldehyde.

Diagram of Proposed Synthetic Workflow





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Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of **4-(Cbz-Amino)-4'-formylbiphenyl**.

Data Presentation

As **4-(Cbz-Amino)-4'-formylbiphenyl** is a novel compound, experimental data is not available. The following table summarizes its calculated properties and estimated values based on structurally similar compounds found in the literature.

Property	Value	Source
IUPAC Name	benzyl (4'-(formyl)-[1,1'- biphenyl]-4-yl)carbamate	-
Molecular Formula	C21H17NO3	Calculated
Molecular Weight	343.37 g/mol	Calculated
CAS Number	939758-25-5	Supplier Information
Appearance	White to off-white solid (predicted)	Inferred
Melting Point	> 150 °C (predicted)	Inferred from analogs
Solubility	Soluble in DMSO, DMF, CH ₂ Cl ₂ , EtOAc (predicted)	Inferred
¹ H NMR (predicted)	δ ~10.0 (s, 1H, CHO), 7.2-8.0 (m, 13H, Ar-H), 5.2 (s, 2H, CH ₂), NH proton variable	Inferred
¹³ C NMR (predicted)	δ ~192 (CHO), ~153 (C=O), aromatic signals between 118-145, ~67 (CH ₂)	Inferred

Experimental Protocols



The following is a detailed, hypothetical protocol for the synthesis of **4-(Cbz-Amino)-4'-formylbiphenyl** based on standard Suzuki-Miyaura coupling procedures.

Synthesis of 4-(Cbz-Amino)-4'-formylbiphenyl

Materials:

- 4-(Cbz-amino)phenylboronic acid (1.0 eq)
- 4-bromobenzaldehyde (1.05 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃) (2.0 eq)
- Toluene (solvent)
- Water (co-solvent)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
- Silica gel (for column chromatography)
- Hexanes/Ethyl Acetate mixture (eluent)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Cbz-amino)phenylboronic acid, 4-bromobenzaldehyde, and potassium carbonate.
- The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.
- Add toluene and water (typically a 4:1 to 10:1 ratio) to the flask.
- Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.



- Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
- Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and transfer it to a separatory funnel.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4-(Cbz-Amino)-4'-formylbiphenyl.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Signaling Pathways

While the biological activity of **4-(Cbz-Amino)-4'-formylbiphenyl** has not been investigated, its structural motifs suggest several potential areas for research and application.

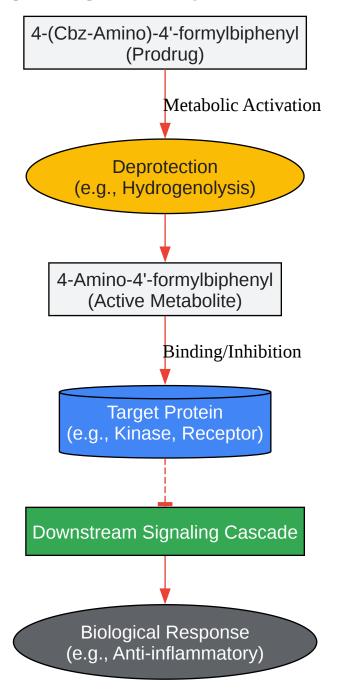
- Medicinal Chemistry Scaffold: The biphenyl core is a common feature in many therapeutic agents, including anti-inflammatory, anti-hypertensive, and anti-fungal drugs.[1][2][5] The formyl group can be readily converted into other functionalities such as amines, alcohols, or carboxylic acids, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The Cbz-protected amine provides a stable precursor to the free amine, which is a key pharmacophore in many drug candidates. However, it is important to note that some aminobiphenyls have been associated with toxicity, which should be a consideration in any drug design program.[6][7]
- Precursor for Heterocycle Synthesis: The formyl and amino functionalities (after deprotection) can participate in cyclization reactions to form various heterocyclic compounds,



which are of significant interest in drug discovery.

 Probes for Biological Systems: The formyl group can be used to attach fluorescent probes or other reporter molecules, making the compound a potential tool for studying biological pathways.

Hypothetical Signaling Pathway Interaction



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Caption: Hypothetical metabolic activation and target interaction of **4-(Cbz-Amino)-4'-formylbiphenyl**.

Conclusion

4-(Cbz-Amino)-4'-formylbiphenyl represents a novel, synthetically accessible molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis via a robust Suzuki-Miyaura coupling protocol. The presence of versatile functional groups on the privileged biphenyl scaffold makes it an attractive target for further investigation. Future work should focus on the successful synthesis and characterization of this compound, followed by an exploration of its biological activities and material properties.

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